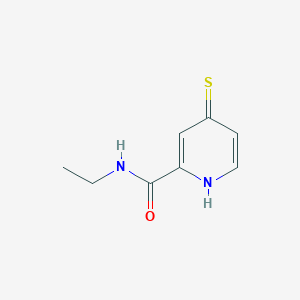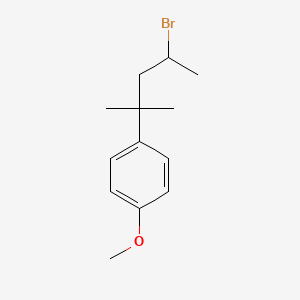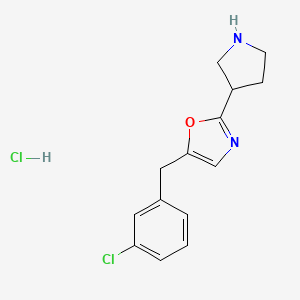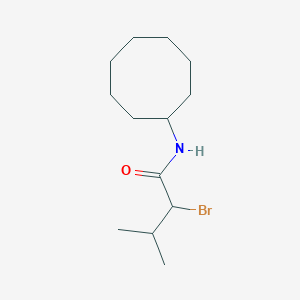
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine est un composé chimique appartenant à la classe des triazoles. Les triazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine implique généralement la réaction de dérivés de pipéridine avec des précurseurs de triazole. Une méthode courante implique l'utilisation de N,N-diméthylformamide (DMF) comme solvant et d'un catalyseur tel que la triéthylamine. La réaction est effectuée sous reflux, et le produit est purifié par chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives telles que la synthèse en flux continu. Cette méthode permet la production efficace de grandes quantités du composé en alimentant continuellement des réactifs dans un réacteur et en collectant le produit. Cette approche minimise le besoin d'étapes de purification extensives et réduit les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle pipéridine peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-one.
Réduction : Formation de dérivés de N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine.
Substitution : Formation de dérivés de triazole substitués.
Applications de recherche scientifique
N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les fonctions enzymatiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement d'agents antifongiques et antibactériens.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé est connu pour se lier aux enzymes et inhiber leur activité, ce qui peut entraîner divers effets biologiques. Le cycle triazole est crucial pour son affinité de liaison, et le groupe pipéridine améliore sa solubilité et sa biodisponibilité.
Applications De Recherche Scientifique
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is crucial for its binding affinity, and the piperidine moiety enhances its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Composés similaires
- N,N-Diméthyl-5-(pipéridin-4-yl)-1,2,4-oxadiazol-3-amine
- N,N-Diméthyl-4-(pipéridin-4-yl)pyrimidine-5-carboxamide
Unicité
N,N-Diméthyl-5-(pipéridin-4-yl)-4H-1,2,4-triazol-3-amine se distingue par sa structure unique de cycle triazole, qui confère des activités biologiques distinctes par rapport à d'autres composés similaires. La présence du cycle pipéridine améliore encore ses propriétés pharmacocinétiques, ce qui en fait un composé précieux pour le développement de médicaments.
Propriétés
Formule moléculaire |
C9H17N5 |
|---|---|
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3,(H,11,12,13) |
Clé InChI |
WHRZHDKYTNMIKD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NNC(=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)


![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)

